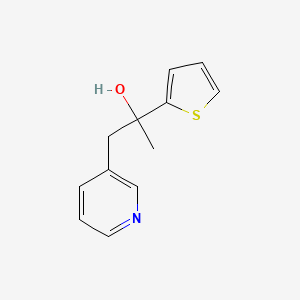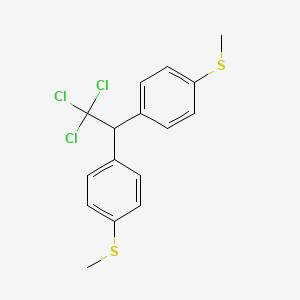
Methiochlor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methiochlor is a synthetic organochloride insecticide, structurally similar to DDT (dichlorodiphenyltrichloroethane). It was developed as a more biodegradable alternative to DDT and has been used to control a wide range of insects, including flies, mosquitoes, and cockroaches . due to its environmental persistence and potential endocrine-disrupting effects, its use has been largely discontinued .
準備方法
Methiochlor is synthesized through the reaction of chloral with anisole (methyl phenyl ether) in the presence of sulfuric acid . The commercial product is typically about 88% pure . The reaction conditions involve the use of a strong acid catalyst and controlled temperatures to ensure the desired product formation.
化学反応の分析
Methiochlor undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including demethylated compounds.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically demethylated or hydroxylated derivatives .
科学的研究の応用
Methiochlor has been studied extensively for its applications in various fields:
Chemistry: It has been used as a model compound to study the environmental degradation of organochlorides.
Medicine: Studies have investigated its potential toxicological effects and its impact on human health.
Industry: This compound was used in agriculture to protect crops and livestock from insect pests.
作用機序
Methiochlor exerts its effects primarily through its interaction with endocrine receptors. It can activate the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR), leading to altered gene expression and disruption of normal hormonal functions . Additionally, its metabolites can bind to estrogen and androgen receptors, further contributing to its endocrine-disrupting activity .
類似化合物との比較
Methiochlor is often compared to other organochloride insecticides, such as:
DDT (dichlorodiphenyltrichloroethane): This compound is more biodegradable and less persistent in the environment compared to DDT.
This compound’s uniqueness lies in its relatively rapid biodegradation and its specific interactions with endocrine receptors, which distinguish it from other similar compounds .
特性
CAS番号 |
19679-38-0 |
|---|---|
分子式 |
C16H15Cl3S2 |
分子量 |
377.8 g/mol |
IUPAC名 |
1-methylsulfanyl-4-[2,2,2-trichloro-1-(4-methylsulfanylphenyl)ethyl]benzene |
InChI |
InChI=1S/C16H15Cl3S2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3 |
InChIキー |
LBWJWHHOEQICIL-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=C(C=C1)C(C2=CC=C(C=C2)SC)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


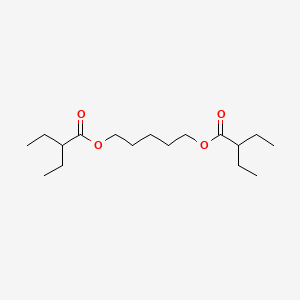
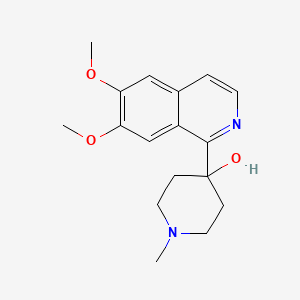



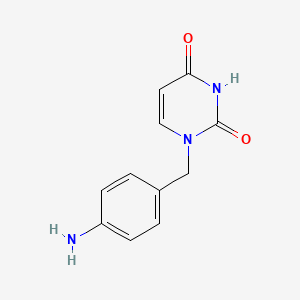
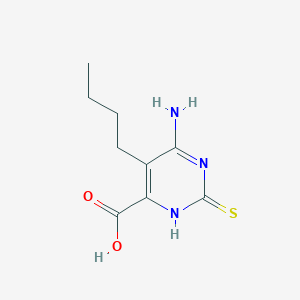
![6-Methyl-4a-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4-dione](/img/structure/B14006269.png)
![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol](/img/structure/B14006290.png)
acetic acid](/img/structure/B14006295.png)
